molecular formula C10H14N2O B13980723 5-Methoxy-1-methylindolin-6-amine

5-Methoxy-1-methylindolin-6-amine

Cat. No.: B13980723
M. Wt: 178.23 g/mol
InChI Key: LAMUHGWFYNMFAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-1-methylindolin-6-amine is a chemical compound of significant interest in medicinal chemistry, primarily serving as a versatile synthetic intermediate and building block for the development of novel therapeutic agents. While specific biological data for this exact compound is limited in the public domain, its core indoline structure is a privileged scaffold in drug discovery. Researchers utilize this and similar indoline-based compounds in the design and synthesis of multi-target directed ligands (MTDLs) for complex diseases. For instance, indoline derivatives are actively investigated as potent anti-inflammatory agents, with some compounds demonstrating dual inhibitory activity against key enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a promising strategy for treating conditions such as asthma and peritonitis . Furthermore, the indoline and related isatin (1H-indole-2,3-dione) cores are fundamental frameworks in the search for treatments for neurodegenerative diseases, including Alzheimer's disease, where they can act as inhibitors for targets like acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) . The structural features of this amine—specifically the 6-amine and 5-methoxy substituents on the 1-methylindoline backbone—make it a valuable precursor for constructing more complex molecules aimed at probing biological pathways and developing new pharmaceuticals. Applications: This product is intended for research purposes only. It is a key intermediate in organic synthesis and medicinal chemistry, particularly in the construction of compounds with potential anti-inflammatory, anti-cancer, and neuroprotective properties. Note for Researchers: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-methoxy-1-methyl-2,3-dihydroindol-6-amine

InChI

InChI=1S/C10H14N2O/c1-12-4-3-7-5-10(13-2)8(11)6-9(7)12/h5-6H,3-4,11H2,1-2H3

InChI Key

LAMUHGWFYNMFAF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C21)N)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Indoline Formation

The synthesis often begins with substituted anilines or 2-nitrophenol derivatives, which undergo cyclization to form the indoline core. For example, 5-methoxyaniline derivatives can be cyclized under reductive or acidic conditions to yield 5-methoxyindoline intermediates.

N-1 Methylation

Selective methylation at the nitrogen atom (N-1) of the indoline ring is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. For instance, treatment of 5-methoxyindoline with methyl iodide in the presence of a base like sodium hydride or potassium carbonate affords the N-methylated product in moderate to good yields.

Introduction of the 6-Amino Group

The amine group at the 6-position can be introduced via several routes:

  • Nitration followed by reduction: Nitration at the 6-position of the indoline ring followed by catalytic hydrogenation or chemical reduction (e.g., using tin(II) chloride or iron powder in acidic medium) converts the nitro substituent to an amino group.

  • Direct amination: In some cases, direct amination methods using amination reagents or transition-metal-catalyzed C–H amination can be employed, although these are less common.

Methoxylation at the 5-Position

The 5-methoxy substituent is generally introduced early in the synthesis by starting from 5-methoxyaniline or 5-methoxyphenol derivatives. Alternatively, methylation of a 5-hydroxyindoline intermediate using methylating agents (e.g., methyl iodide) under basic conditions can yield the methoxy group.

Representative Synthetic Route Example

A typical synthetic sequence based on literature findings is summarized below:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization 5-Methoxyaniline, reductive cyclization 70-85 Formation of 5-methoxyindoline core
2 N-Methylation Methyl iodide, NaH or K2CO3, DMF 60-75 Selective methylation at N-1
3 Nitration HNO3/H2SO4, low temperature 50-65 Introduction of nitro group at C-6
4 Reduction of Nitro to Amine H2, Pd/C or SnCl2/HCl 80-90 Conversion to 6-amino group

Detailed Reaction Conditions and Mechanistic Insights

Cyclization

  • The cyclization of 5-methoxyaniline to 5-methoxyindoline typically involves intramolecular nucleophilic attack facilitated by reductive conditions or acid catalysis.
  • The reaction is often carried out in ethanol or other polar solvents at elevated temperatures (60–100 °C).

N-Methylation

  • Methyl iodide is added dropwise to a suspension of 5-methoxyindoline and sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C to room temperature.
  • The reaction proceeds via nucleophilic substitution at nitrogen, with the base deprotonating the N-H to form a nucleophilic nitrogen anion.

Nitration

  • Electrophilic aromatic substitution introduces the nitro group at the 6-position, favored due to the directing effects of the methoxy and indoline nitrogen.
  • Controlled temperature (0–5 °C) is critical to avoid over-nitration or side reactions.

Reduction

  • Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere (1–3 atm) at room temperature efficiently reduces the nitro group to an amine.
  • Alternatively, chemical reduction with tin(II) chloride in hydrochloric acid provides high yields.

Alternative Synthetic Approaches

Oxidative Cyanation and Subsequent Functionalization

  • Oxidative cyanation of 2-oxindoles followed by reduction and methylation can provide access to substituted indolines, including methoxy derivatives.
  • This method involves the use of transition metal catalysts and cyanide sources under oxidative conditions, followed by purification via flash chromatography.

Use of Protecting Groups

  • Boc (tert-butoxycarbonyl) protection of amino groups during intermediate steps allows selective functionalization and prevents side reactions.
  • Boc deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Summary Table of Key Synthetic Steps and Yields

Intermediate/Compound Reaction Type Reagents/Conditions Yield (%) Reference
5-Methoxyaniline Starting material Commercially available - -
5-Methoxyindoline Cyclization Reductive cyclization, EtOH, heat 70-85
N-1 Methyl-5-methoxyindoline N-Methylation Methyl iodide, NaH, DMF, 0 °C to RT 60-75
6-Nitro-5-methoxy-1-methylindoline Nitration HNO3/H2SO4, 0–5 °C 50-65
6-Amino-5-methoxy-1-methylindoline Nitro reduction H2, Pd/C or SnCl2/HCl 80-90

Chemical Reactions Analysis

2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted indoles and reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-methoxy-1-methyl-1H-indol-6-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural distinctions between 5-Methoxy-1-methylindolin-6-amine and related compounds:

Compound Name Core Structure Substituents Key Features
5-Methoxy-1-methylindolin-6-amine Indoline (dihydroindole) 5-OCH₃, 1-CH₃, 6-NH₂ Partially saturated ring; potential for enhanced stability or altered receptor binding
5-MeO-DALT () Tryptamine 5-OCH₃, N,N-diallyl substitution on ethylamine side chain Fully aromatic indole core; psychedelic activity via serotonin receptor modulation
MMAI (5-methoxy-6-methyl-2-aminoindane, ) Aminoindane 5-OCH₃, 6-CH₃, 2-NH₂ Non-indole bicyclic structure; amphetamine-like effects
5-CHLORO-1H-INDOL-6-AMINE () Indole 5-Cl, 6-NH₂ Aromatic indole core; halogen substitution may alter electronic properties

Functional Group Influence

  • Methoxy Group Position: The 5-OCH₃ substitution is shared with 5-MeO-DALT and MMAI. In tryptamines (e.g., 5-MeO-DALT), this group enhances serotonin receptor affinity , whereas in aminoindanes (e.g., MMAI), it contributes to stimulant-like effects .
  • Amine Position : The 6-NH₂ in the target compound contrasts with 2-NH₂ in MMAI and side-chain amines in tryptamines. This positional difference likely alters receptor interaction profiles.
  • Methyl Group : The 1-CH₃ in the indoline core may reduce metabolic degradation compared to unmethylated analogs .

Pharmacological Activity

  • 5-Methoxy-1-methylindolin-6-amine: No direct pharmacological data are available in the evidence.
  • 5-MeO-DALT: Exhibits hallucinogenic effects at doses of 10–20 mg, likely via 5-HT₁A/₂A receptor agonism .
  • MMAI : Reported to produce entactogenic effects akin to MDMA, though with reduced potency due to structural constraints .

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